molecular formula C17H13F2N3O2S B6612347 N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide CAS No. 1017125-45-9

N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide

Cat. No. B6612347
CAS RN: 1017125-45-9
M. Wt: 361.4 g/mol
InChI Key: XZPYEWLCXPFBRS-UHFFFAOYSA-N
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Description

N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide (DFP) is a novel small molecule with a range of potential applications in scientific research. It is a member of the pyridineacetamides family, which are versatile compounds with a range of biological and pharmacological activities. DFP has been used in a variety of laboratory experiments to study the mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide has been used in a variety of scientific research applications, including studies of the mechanism of action, biochemical and physiological effects, and potential applications. For example, it has been used to study the mechanism of action of certain drugs, to investigate the biochemical and physiological effects of certain compounds, and to study the potential applications of small molecules in drug discovery.

Mechanism of Action

The mechanism of action of N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide is not yet fully understood. However, it is thought to interact with certain proteins and enzymes, which in turn can affect the biochemical and physiological processes in the body. For example, it has been suggested that N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide may interact with certain enzymes involved in the metabolism of drugs, which could affect their efficacy and/or toxicity. It has also been suggested that N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide may interact with certain proteins involved in signal transduction pathways, which could affect the response of cells to certain stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide are not yet fully understood. However, it has been suggested that N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide may affect certain biochemical and physiological processes, such as the metabolism of drugs, signal transduction pathways, and the response of cells to certain stimuli. For example, it has been suggested that N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide may affect the metabolism of certain drugs, which could affect their efficacy and/or toxicity. It has also been suggested that N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide may affect the response of cells to certain stimuli, which could affect the development and/or progression of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide in laboratory experiments include its relative stability and low cost. It is also relatively easy to synthesize, which makes it ideal for use in a variety of experiments. However, there are some limitations to using N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide in laboratory experiments. For example, the mechanism of action of N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide may have certain biochemical and physiological effects that are not yet fully understood, which could affect the results of experiments.

Future Directions

There are a number of potential future directions for the use of N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide in scientific research. These include further investigation into the mechanism of action of N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted into the potential use of N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide in the treatment of certain diseases. Additionally, further research could be conducted into the potential use of N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide as a diagnostic tool. Finally, further research could be conducted into the potential use of N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide as a therapeutic agent.

Synthesis Methods

N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide can be synthesized through a series of steps, starting with the reaction of 3,4-difluorobenzaldehyde and thiourea to form a difluorothiazole. This is followed by a reaction with 2-oxo-1(2H)-pyridineacetamide to form the desired compound. The reaction is carried out in anhydrous dimethylformamide in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 80-90°C for 12-24 hours.

properties

IUPAC Name

N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S/c18-13-5-4-11(8-14(13)19)7-12-9-20-17(25-12)21-15(23)10-22-6-2-1-3-16(22)24/h1-6,8-9H,7,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPYEWLCXPFBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142119
Record name N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide

CAS RN

1017125-45-9
Record name N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017125-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-[(3,4-Difluorophenyl)methyl]-2-thiazolyl]-2-oxo-1(2H)-pyridineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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